

Tautomerism in 3,5-Dimethyl-1-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-phenyl-1H-pyrazole

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An In-depth Technical Guide on the Tautomeric Considerations of **3,5-Dimethyl-1-phenyl-1H-pyrazole**

Abstract

This technical guide provides a comprehensive analysis of tautomerism as it relates to **3,5-dimethyl-1-phenyl-1H-pyrazole**. A critical point of clarification is that as a 1-substituted pyrazole, this molecule does not undergo the canonical annular prototropic tautomerism characteristic of N-unsubstituted pyrazoles due to the fixed phenyl group on the N1 nitrogen. This document elucidates this structural feature and explores the crucial role of tautomerism in the context of its synthetic precursors, such as 3,5-dimethyl-1H-pyrazole. We present spectroscopic data for the title compound, detail experimental and computational protocols for analyzing pyrazole tautomerism, and provide quantitative data on related tautomeric systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of pyrazole chemistry and structure.

Introduction to Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exhibit prototropic tautomerism. This process involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), resulting in two distinct, rapidly interconverting tautomeric forms.^[1] This equilibrium is fundamental to the reactivity and spectroscopic properties of many pyrazole derivatives.

The position of the tautomeric equilibrium is influenced by several factors, including:

- Electronic Effects of Substituents: Electron-donating groups (e.g., alkyl, amino) and electron-withdrawing groups (e.g., nitro, carboxyl) at the C3 and C5 positions can favor one tautomer over the other.[2][3]
- Solvent Polarity: The solvent can influence the equilibrium by differential solvation of the tautomers and by mediating the intermolecular proton transfer.[2]
- Temperature: Low-temperature studies can slow the rate of proton exchange, allowing for the spectroscopic observation of individual tautomers.[4]

The general principle of annular tautomerism in a 3(5)-substituted pyrazole is illustrated below.

Figure 1: General annular prototropic tautomerism in pyrazoles.

The Fixed Structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole

The title compound, **3,5-dimethyl-1-phenyl-1H-pyrazole**, has the Chemical Abstracts Service (CAS) registry number 1131-16-4.[5] Its structure consists of a pyrazole ring with methyl groups at the C3 and C5 positions and a phenyl group covalently bonded to the N1 nitrogen. The presence of this N1-phenyl substituent precludes the possibility of annular prototropic tautomerism, as there is no mobile proton on either ring nitrogen. The structure is therefore fixed and does not exist in a tautomeric equilibrium.

While aromatic 1H-pyrazoles are highly stable, theoretical non-aromatic tautomers (such as 4H-pyrazoles) can be conceptualized. However, computational studies have shown that these non-aromatic forms are energetically unfavorable by approximately 100 kJ/mol, making them experimentally inaccessible under normal conditions.[1][6]

Spectroscopic Characterization

The fixed, non-tautomeric nature of **3,5-dimethyl-1-phenyl-1H-pyrazole** is confirmed by its spectroscopic data, which shows sharp, well-defined signals consistent with a single chemical entity.

Spectroscopic Data	3,5-Dimethyl-1-phenyl-1H-pyrazole
¹ H NMR (CDCl ₃ , 200 MHz)	δ (ppm): 7.46-7.33 (m, 4H, Phenyl), 7.29-7.19 (m, 1H, Phenyl), 5.90 (s, 1H, H4-pyrazole), 2.25 (s, 6H, 2x -CH ₃)[7]
¹³ C NMR (CDCl ₃ , 50 MHz)	δ (ppm): 148.1 (C5), 139.4 (C-ipso Phenyl), 138.4 (C3), 128.3 (C-meta Phenyl), 126.4 (C-para Phenyl), 124.0 (C-ortho Phenyl), 106.4 (C4), 12.9 (-CH ₃), 11.8 (-CH ₃)[7]
Infrared (IR)	Key absorptions (cm ⁻¹): Aromatic C-H stretching (~3050), Aliphatic C-H stretching (~2920), C=C and C=N ring stretching (~1600, 1500), Phenyl ring vibrations.[8][9]
Mass Spec. (ESI)	m/z = 173 [M+H] ⁺ [7]

Table 1: Summary of Spectroscopic Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole.

Tautomerism in the Synthesis and Precursors

Although **3,5-dimethyl-1-phenyl-1H-pyrazole** is not itself tautomeric, understanding tautomerism is essential when considering its synthesis. The most common laboratory and industrial synthesis involves the condensation reaction between a hydrazine (in this case, phenylhydrazine) and a 1,3-dicarbonyl compound (acetylacetone, or 2,4-pentanedione).[10][11][12]

The N-unsubstituted precursor, 3,5-dimethyl-1H-pyrazole, is readily synthesized from hydrazine and acetylacetone.[11][13] This precursor is a classic example of a pyrazole with degenerate tautomers. Since the substituents at the C3 and C5 positions are identical (methyl groups), the two tautomeric forms are chemically indistinguishable and have equal energy. In solution at room temperature, the proton rapidly exchanges between N1 and N2, resulting in a time-averaged structure on the NMR timescale.[2]

Figure 2: Synthesis of the title compound and its tautomeric precursor.

Experimental and Computational Protocols

Investigating pyrazole tautomerism requires a combination of spectroscopic and computational methods.

Experimental Protocol: NMR Spectroscopy for Tautomer Analysis

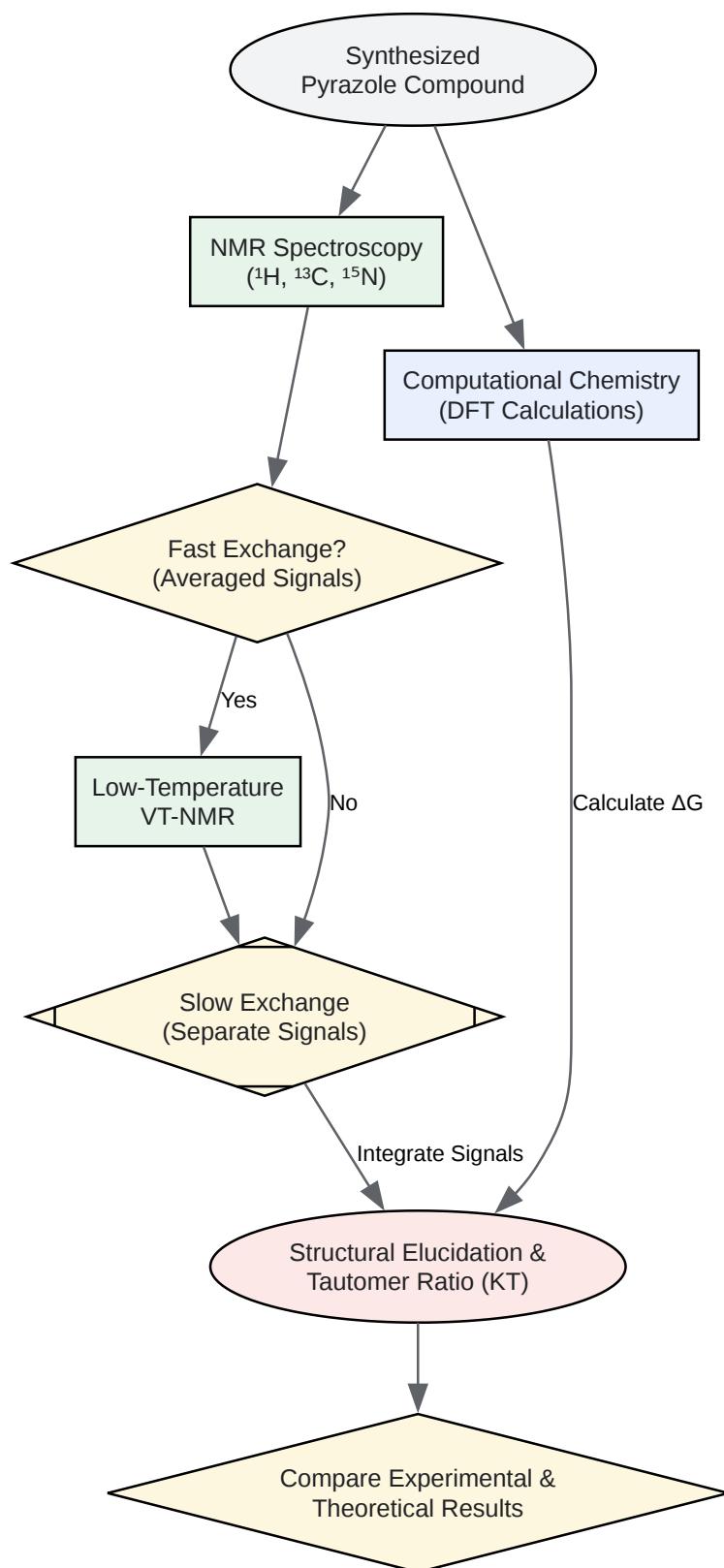
Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomeric equilibria in solution.[14][15]

- **Sample Preparation:** Dissolve the pyrazole compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , THF-d_8). DMSO-d_6 is often used as it can slow proton exchange compared to protic solvents.
- **Room Temperature Spectra:** Acquire standard ^1H , ^{13}C , and ^{15}N NMR spectra. For systems in fast exchange, time-averaged signals will be observed. For instance, in unsymmetrically substituted pyrazoles, the signals for C3 and C5 may appear broadened or as a single averaged peak.[2]
- **Low-Temperature (VT-NMR):** If fast exchange is occurring, perform variable-temperature (VT) NMR experiments. Lowering the temperature can slow the proton transfer rate below the NMR timescale.
- **Coalescence Analysis:** As the temperature is lowered, the single averaged peak for two exchanging sites (e.g., C3 and C5) will broaden, reach a maximum broadness at the coalescence temperature, and then resolve into two distinct signals for each tautomer at lower temperatures.
- **Equilibrium Constant (KT) Determination:** Once in the slow-exchange regime, the ratio of the two tautomers can be determined by integrating the corresponding signals in the ^1H or ^{13}C spectra. The equilibrium constant KT is the ratio of these integrals.
- **Solid-State NMR (CP/MAS):** In the solid state, a compound typically exists as a single tautomer. Comparing the solution-state spectrum to a solid-state ^{13}C CP/MAS spectrum can help identify the major tautomer in solution.[2]

Computational Protocol: DFT for Tautomer Stability

Density Functional Theory (DFT) is a robust computational method for predicting the relative stabilities of tautomers.[\[6\]](#)[\[16\]](#)

- Structure Generation: Build the 3D structures of all possible tautomers (e.g., 3-substituted and 5-substituted forms) using molecular modeling software.
- Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[\[2\]](#)[\[16\]](#)
- Solvent Modeling (Optional): To simulate solution-phase conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during optimization.
- Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections.
- Energy Calculation: Extract the total electronic energy (E), and add the ZPVE and thermal corrections to obtain the Gibbs free energy (G) for each tautomer.
- Relative Stability Analysis: The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The energy difference (ΔG) between tautomers can be used to calculate the theoretical equilibrium constant (KT) using the equation: $KT = e^{-(\Delta G/RT)}$.[\[2\]](#)

[Click to download full resolution via product page](#)**Figure 3:** Integrated workflow for pyrazole tautomer analysis.

Conclusion

The compound **3,5-dimethyl-1-phenyl-1H-pyrazole** is a structurally well-defined molecule that, due to its N1-phenyl substitution, does not exhibit the annular prototropic tautomerism common to other pyrazoles. Its characterization is straightforward, yielding spectroscopic data consistent with a single, stable structure. However, a thorough understanding of pyrazole tautomerism is indispensable for researchers in this field, as it critically impacts the synthesis, reactivity, and analysis of its N-unsubstituted precursors and related isomers. The combined application of advanced NMR techniques and DFT calculations provides a powerful framework for the comprehensive study of these dynamic systems.

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